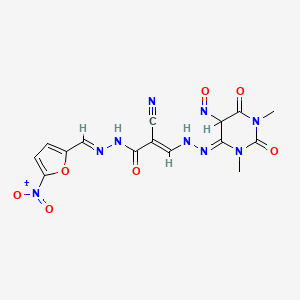
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrimidine ring, followed by the introduction of the nitroso and cyano groups, and finally, the coupling with the furanyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction of the cyano group would produce an amine derivative.
科学的研究の応用
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitroso group can form covalent bonds with thiol groups in proteins, altering their function.
類似化合物との比較
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar structures but different substituents on the propenoic acid moiety.
Pyrimidine derivatives: Compounds with variations in the pyrimidine ring structure.
Furanyl hydrazides: Compounds with different substituents on the furanyl ring.
Uniqueness
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
113597-39-0 |
|---|---|
分子式 |
C15H13N9O7 |
分子量 |
431.32 g/mol |
IUPAC名 |
(E)-2-cyano-3-[(2E)-2-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinyl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C15H13N9O7/c1-22-12(11(21-28)14(26)23(2)15(22)27)19-17-6-8(5-16)13(25)20-18-7-9-3-4-10(31-9)24(29)30/h3-4,6-7,11,17H,1-2H3,(H,20,25)/b8-6+,18-7+,19-12+ |
InChIキー |
QRCIFJCOSBEBCJ-HUSLYEITSA-N |
異性体SMILES |
CN1/C(=N/N/C=C(\C#N)/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])/C(C(=O)N(C1=O)C)N=O |
正規SMILES |
CN1C(=NNC=C(C#N)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C(C(=O)N(C1=O)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



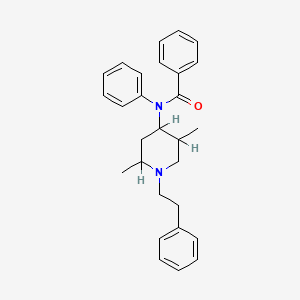

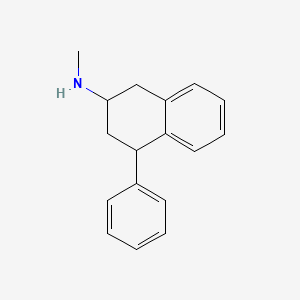

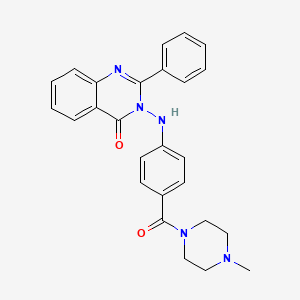

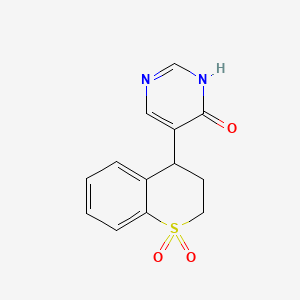
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
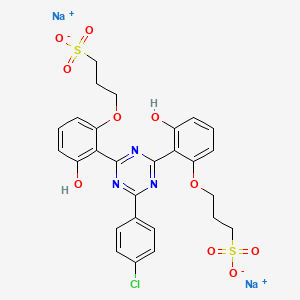
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)

